molecular formula C17H22N2O3S2 B14376021 Benzylthiourea;4-propan-2-ylbenzenesulfonic acid CAS No. 90254-04-9

Benzylthiourea;4-propan-2-ylbenzenesulfonic acid

Cat. No.: B14376021
CAS No.: 90254-04-9
M. Wt: 366.5 g/mol
InChI Key: PIQUPGQAZAONNE-UHFFFAOYSA-N
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Description

Benzylthiourea;4-propan-2-ylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-propan-2-ylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while 4-propan-2-ylbenzenesulfonic acid is a sulfonic acid derivative commonly used in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylthiourea;4-propan-2-ylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 4-propan-2-ylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea;4-propan-2-ylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives and disulfides.

    Reduction: Thiourea derivatives and amines.

    Substitution: Substituted benzylthiourea derivatives.

Scientific Research Applications

Benzylthiourea;4-propan-2-ylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzylthiourea;4-propan-2-ylbenzenesulfonic acid involves its interaction with specific molecular targets. The benzylthiourea moiety can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with polar molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylthiourea: Known for its use in organic synthesis and medicinal chemistry.

    4-propan-2-ylbenzenesulfonic acid: Commonly used in sulfonation reactions and as a catalyst.

Uniqueness

Benzylthiourea;4-propan-2-ylbenzenesulfonic acid combines the properties of both benzylthiourea and 4-propan-2-ylbenzenesulfonic acid, making it a versatile compound with unique reactivity and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential in various scientific fields.

Properties

CAS No.

90254-04-9

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

benzylthiourea;4-propan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C9H12O3S.C8H10N2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;9-8(11)10-6-7-4-2-1-3-5-7/h3-7H,1-2H3,(H,10,11,12);1-5H,6H2,(H3,9,10,11)

InChI Key

PIQUPGQAZAONNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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